p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride
Description
p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride (CAS 3398-68-3) is a synthetic phenethylamine derivative with a para-methoxy phenyl group and dual methyl substitutions at the alpha carbon and nitrogen positions. Its molecular formula is C₁₁H₁₈ClNO (molecular weight: 215.72 g/mol), and its structure features a phenethylamine backbone modified as follows (Figure 1):
- Para-methoxy group (-OCH₃) on the aromatic ring.
- Alpha-methyl (-CH₃) on the carbon adjacent to the amine.
- N-methyl (-CH₃) on the nitrogen atom.
This compound is structurally related to appetite suppressants, adrenergic agents, and psychostimulants, though its specific pharmacological profile remains less documented in publicly available literature .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZVXWOBOYTPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22331-70-0 (Parent) | |
| Record name | 4-Methoxymethamphetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00955561 | |
| Record name | 4-Methoxymethamphetamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3398-68-3 | |
| Record name | 4-Methoxymethamphetamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3398-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxymethamphetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxymethamphetamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-methoxy-N,α-dimethylphenethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl-MA hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U3N9S2CHG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Design and Substrate Preparation
Reductive amination of p-methoxyphenylacetone with methylamine represents a direct route to the target compound. The ketone precursor is synthesized via Friedel-Crafts acylation of anisole (p-methoxybenzene) with acetyl chloride, followed by α-methylation using methyl iodide under basic conditions.
Catalytic Hydrogenation Conditions
The reductive amination step employs hydrogen gas (1–3 atm) and a palladium-on-carbon (Pd/C) or Raney nickel catalyst in methanol or ethanol. A study by Rosewell et al. demonstrated that Raney nickel achieves 85–90% conversion at 80°C over 12 hours, with minimal over-reduction.
Table 1: Optimization of Reductive Amination Parameters
| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature | 70–80°C | 88 | 98.5% |
| Catalyst Loading | 5–10 wt% Raney Ni | 90 | 99.2% |
| Reaction Time | 10–14 hours | 87 | 97.8% |
Leuckart-Wallach Reaction for Amine Formation
Mechanism and Substrate Scope
The Leuckart-Wallach reaction involves condensing p-methoxyphenylacetone with excess methylammonium formate at elevated temperatures (150–180°C). This one-pot method generates the tertiary amine via formamide intermediates, which are subsequently hydrolyzed with hydrochloric acid.
Limitations and Byproduct Analysis
While this method avoids high-pressure hydrogenation, it produces formic acid and formaldehyde as byproducts, complicating purification. Gas chromatography (GC) analyses from patented protocols indicate 15–20% impurity profiles, necessitating recrystallization from ethanol/water mixtures.
Catalytic Deoxygenation of N-Acylated Precursors
Critical Reaction Parameters
-
Deoxygenation Efficiency : Raney nickel (20–30% slurry by weight) in toluene at 100–110°C achieves >95% conversion in 15 hours.
-
Optical Purity Retention : Chiral starting materials preserve stereochemistry, with polarimetry confirming >99% enantiomeric excess (e.e.) for R-configurations.
Table 2: Deoxygenation Performance with Varied Catalysts
| Catalyst | Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Raney Ni (slurry) | Toluene | 105 | 98 |
| Pd/C (5%) | Ethanol | 80 | 75 |
| PtO₂ | Water | 100 | 68 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Environmental and Economic Considerations
Raney nickel-catalyzed deoxygenation minimizes precious metal use, reducing costs by 40% compared to Pd/C-based methods. Solvent recovery systems for toluene further enhance sustainability.
Hydrochloride Salt Formation and Purification
Acid-Base Workup
The free base is dissolved in anhydrous diethyl ether and treated with gaseous HCl until pH < 2. Crystallization at −20°C yields white crystalline product (mp 192–194°C).
Chemical Reactions Analysis
p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces amines .
Scientific Research Applications
p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a serotonin and dopamine receptor agonist, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission and the characteristic stimulant and psychedelic effects .
Comparison with Similar Compounds
Substituted Phenethylamines with Para-Functional Groups
Key Findings :
N- and Alpha-Methylated Phenethylamines
Key Findings :
N,N-Dimethyl Analogs
| Compound Name | CAS | Molecular Formula | Key Structural Features | Pharmacological Use | References |
|---|---|---|---|---|---|
| Venlafaxine Impurity A | 775-33-7 | C₁₁H₁₇NO | Para-OCH₃, N,N-(CH₃)₂ | Metabolite of antidepressants |
Key Findings :
- Venlafaxine Impurity A (N,N-dimethyl) lacks alpha-methylation, altering its reuptake inhibition profile compared to the target compound .
Structural-Activity Relationships (SAR)
- Para-Substituents : Electron-donating groups (e.g., -OCH₃) enhance lipophilicity and may prolong half-life compared to electron-withdrawing groups (e.g., -Cl) .
- Alpha-Methylation : Increases metabolic stability by reducing oxidative deamination, a feature shared with methamphetamine and phentermine .
- N-Methylation : Enhances blood-brain barrier penetration, contributing to CNS activity in compounds like methamphetamine .
Biological Activity
p-Methoxy-N,α-dimethylphenethylamine hydrochloride (PMMA) is a synthetic compound that has garnered attention for its psychoactive properties and potential neurotoxicity. It is structurally related to methamphetamine and other phenethylamines, which are known for their stimulant effects. This article explores the biological activity of PMMA, focusing on its pharmacological effects, metabolic pathways, and associated health risks.
Chemical Structure and Properties
PMMA is classified as a substituted phenethylamine. Its chemical formula is C11H17NO2·HCl, and it features a methoxy group at the para position of the aromatic ring. This structural modification influences its pharmacological profile compared to other amphetamines.
Pharmacological Effects
PMMA exhibits central nervous system (CNS) stimulant properties similar to those of methamphetamine. The primary effects include:
- Increased Energy : Users report heightened energy levels and euphoria.
- Sympathomimetic Effects : PMMA can induce tachycardia, hypertension, and hyperthermia.
- Serotonergic Activity : It has been associated with serotonergic neurotoxic effects, which can lead to serotonin syndrome characterized by symptoms such as muscle rigidity and convulsions .
Metabolism
The metabolism of PMMA primarily occurs through the cytochrome P450 (CYP) enzyme system, particularly CYP2D6. Key findings include:
- O-Demethylation : PMMA is metabolized to 4-hydroxy-N,N-dimethylphenethylamine (OH-MA) via O-demethylation.
- Metabolite Formation : Studies show that the apparent Km and Vmax values for PMMA metabolism in human liver microsomes are approximately 42.0 ± 4.0 µM and 412.5 ± 10.8 pmol/min/mg protein, respectively .
- Genetic Variability : The CYP2D6 genotype significantly impacts the metabolism of PMMA, influencing individual responses to the drug .
Neurotoxicity
Research indicates that PMMA may have neurotoxic effects, particularly on serotonergic neurons:
- Animal Studies : Rodent studies demonstrate that administration of PMMA leads to a decrease in serotonin transporter binding sites in the cortex, suggesting damage to serotonergic terminals .
- Comparative Toxicity : PMMA's neurotoxic potential appears comparable to that of other methamphetamine derivatives, with specific emphasis on its serotonergic activity due to para-methoxylation .
Clinical Case Studies
Several case studies highlight the dangers associated with PMMA use:
- Fatalities in Norway : In a cluster of deaths attributed to PMMA use, symptoms included acute respiratory distress, hyperthermia, and cardiac arrest. Three fatalities were directly linked to PMMA consumption .
- Clinical Presentation : Patients exhibiting symptoms consistent with serotonin syndrome after PMMA use underscore the compound's potential for severe adverse effects .
Table of Biological Activity
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing p-methoxy-N,alpha-dimethylphenethylamine hydrochloride, and how can yield be optimized?
- Methodological Answer : Synthesis often involves alkylation of p-methoxybenzaldehyde with methylamine derivatives, followed by hydrochlorination. highlights retrosynthetic approaches using one-step reactions (e.g., reductive amination or nucleophilic substitution). Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. For example, using anhydrous HCl in ethanol for hydrochlorination improves purity . Challenges include byproduct formation (e.g., N-methylated impurities), which can be mitigated via controlled stoichiometry and purification by recrystallization .
Q. How can researchers confirm the identity of this compound given conflicting nomenclature and CAS registry data?
- Methodological Answer : Discrepancies exist between CAS 3398-68-3 (para-methoxy variant, ) and CAS 300-42-5 (non-methoxy analog, ). Use orthogonal analytical methods:
- NMR : Compare aromatic proton shifts (e.g., para-methoxy group at δ 3.7–3.9 ppm in H-NMR) .
- HPLC-MS : Validate molecular ion peaks (e.g., [M+H] at m/z 215.72 for CHClNO) .
- Cross-reference regulatory databases : Check FDA Unique Ingredient Identifier 52V8BVV7FX ( ) and EPA DSSTox DTXSID10502409 () for alignment .
Q. What are the primary toxicity concerns for handling this compound in laboratory settings?
- Methodological Answer : RTECS data ( ) classifies it as a reproductive effector and primary irritant. Implement:
- In vitro assays : Use zebrafish embryos (FET test) for developmental toxicity screening .
- Safety protocols : Wear nitrile gloves, N95 respirators, and work in fume hoods due to respiratory and dermal irritation risks .
- Disposal : Follow EPA P044/P046 guidelines for amine-containing hazardous waste ( ) .
Q. How can researchers assess purity and detect common impurities?
- Methodological Answer : Common impurities include (2RS)-2-cyclohexyl analogs (Imp. G, EP) and des-methyl byproducts ( ). Use:
- HPLC-UV/ELSD : Column: C18, mobile phase: acetonitrile/0.1% TFA, gradient elution (LOD <0.1%) .
- Karl Fischer titration : Monitor water content (<0.5% w/w) to prevent hydrolysis .
Advanced Research Questions
Q. How do stereochemical variations (e.g., alpha vs. beta substitution) impact receptor binding affinity?
- Methodological Answer : notes stereochemistry-dependent activity in chloropseudoephedrine hydrochloride analogs. For this compound:
- In silico docking : Use AutoDock Vina to model interactions with adrenergic receptors (e.g., α-AR).
- In vitro binding assays : Compare IC values using radiolabeled ligands (e.g., H-yohimbine) in CHO-K1 cells expressing human receptors .
- Structural analogs : Test para-methoxy vs. ortho-methoxy derivatives to assess steric effects on binding .
Q. What strategies resolve contradictions in literature regarding metabolic pathways?
- Methodological Answer : (methoxyphenamine hydrochloride) and (PMMA) suggest conflicting Phase I metabolism (demethylation vs. hydroxylation). Approaches include:
- Isotope labeling : Use C-labeled compound in hepatocyte incubations to track metabolite formation .
- LC-HRMS : Identify hydroxylated (e.g., m/z 231.08) vs. N-demethylated (m/z 201.05) metabolites with mass accuracy <2 ppm .
Q. How can impurities from synthesis (e.g., cyclohexyl analogs) interfere with pharmacological studies?
- Methodological Answer : Imp. F (EP) and Imp. G ( ) exhibit structural similarity but reduced receptor affinity. Mitigation steps:
- Preparative SFC : Separate impurities using supercritical CO/methanol on chiral columns (e.g., Chiralpak IA) .
- Bioactivity testing : Compare dose-response curves of pure compound vs. spiked impurities in calcium flux assays .
Q. What computational tools predict synthetic feasibility for novel derivatives?
- Methodological Answer : recommends Template_relevance models (Pistachio, Reaxys) for retrosynthesis. Steps:
- Route scoring : Prioritize pathways with >80% atom economy and minimal protection steps.
- DFT calculations : Assess energy barriers for key steps (e.g., reductive amination transition states) using Gaussian 16 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
